1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide
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Overview
Description
1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide is a heterocyclic compound with the molecular formula C7H12N4. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide can be synthesized through several methods. One common approach involves the reaction of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent, such as ethanol or methanol, and requires heating for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives with various functional groups.
Scientific Research Applications
1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, including antibacterial and antitumor compounds.
Materials Science: This compound is employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, leading to antibacterial and antitumor effects . The compound’s structure allows it to bind to active sites of these enzymes, blocking their activity and disrupting essential biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrrole-2-carbonitrile: Another pyrrole derivative with similar structural features but different functional groups.
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: A related compound with an aldehyde group instead of the carboximidhydrazide group.
4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile: A brominated derivative with distinct reactivity and applications.
Uniqueness
1,5-Dimethyl-1H-pyrrole-2-carboximidhydrazide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with various enzymes and its potential for diverse chemical modifications make it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
N'-amino-1,5-dimethylpyrrole-2-carboximidamide |
InChI |
InChI=1S/C7H12N4/c1-5-3-4-6(11(5)2)7(8)10-9/h3-4H,9H2,1-2H3,(H2,8,10) |
InChI Key |
UPQLJCJEBVWOHO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(N1C)/C(=N/N)/N |
Canonical SMILES |
CC1=CC=C(N1C)C(=NN)N |
Origin of Product |
United States |
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